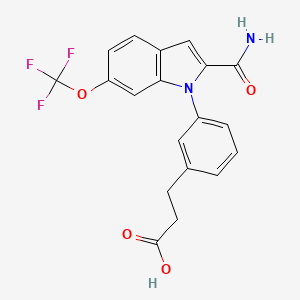
sPLA2-X inhibitor 31
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
sPLA2-X inhibitor 31 is a selective inhibitor of secreted phospholipase A2 type X (sPLA2-X). It is known for its ability to inhibit sPLA2-X, sPLA2-IIa, and sPLA2-V with IC50 values of 26 nM, 310 nM, and 2230 nM, respectively . This compound is primarily used in scientific research to study the role of phospholipases in various biological processes and diseases.
Métodos De Preparación
The synthetic routes and reaction conditions for sPLA2-X inhibitor 31 are not widely published. it is typically synthesized through a series of organic reactions involving the formation of indole-2-carboxamides . Industrial production methods are likely to involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
sPLA2-X inhibitor 31 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
sPLA2-X inhibitor 31 has a wide range of scientific research applications, including:
Mecanismo De Acción
sPLA2-X inhibitor 31 exerts its effects by inhibiting the activity of sPLA2 enzymes. These enzymes hydrolyze the ester bond at the sn-2 position of phospholipids, releasing free fatty acids and lysophospholipids . By inhibiting this activity, this compound can modulate various biological pathways, including inflammation and lipid metabolism .
Comparación Con Compuestos Similares
sPLA2-X inhibitor 31 is unique in its selectivity for sPLA2-X, sPLA2-IIa, and sPLA2-V. Similar compounds include:
sPLA2 inhibitor 393569-31-8: This compound also inhibits sPLA2 enzymes but has different selectivity and potency.
Other sPLA2 inhibitors: These include various small molecules that inhibit different isoforms of sPLA2, each with unique selectivity and biological effects.
Propiedades
Fórmula molecular |
C19H15F3N2O4 |
|---|---|
Peso molecular |
392.3 g/mol |
Nombre IUPAC |
3-[3-[2-carbamoyl-6-(trifluoromethoxy)indol-1-yl]phenyl]propanoic acid |
InChI |
InChI=1S/C19H15F3N2O4/c20-19(21,22)28-14-6-5-12-9-16(18(23)27)24(15(12)10-14)13-3-1-2-11(8-13)4-7-17(25)26/h1-3,5-6,8-10H,4,7H2,(H2,23,27)(H,25,26) |
Clave InChI |
YOCROJNDVYFOIL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N2C(=CC3=C2C=C(C=C3)OC(F)(F)F)C(=O)N)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[[(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaen-17-yl]methyl]ethanamine](/img/structure/B11936621.png)
![4-[[4-fluoro-3-(2-propan-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carbonyl)phenyl]methyl]-2H-phthalazin-1-one](/img/structure/B11936634.png)

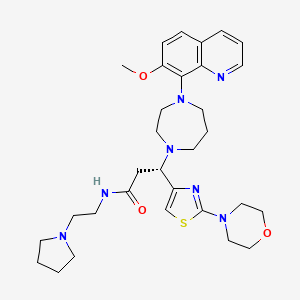
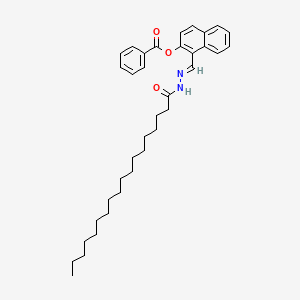
![(1R,3S)-5-[2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11936653.png)
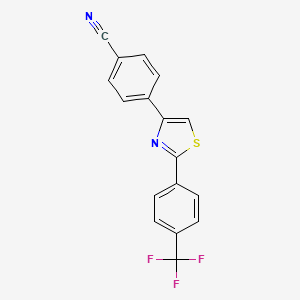
![2-methoxy-4-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate](/img/structure/B11936679.png)
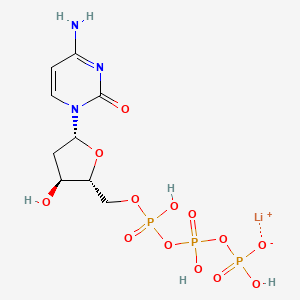
![N-hydroxy-4-[[4-[4-(pyrrolidin-1-ylmethyl)phenyl]triazol-1-yl]methyl]benzamide](/img/structure/B11936684.png)
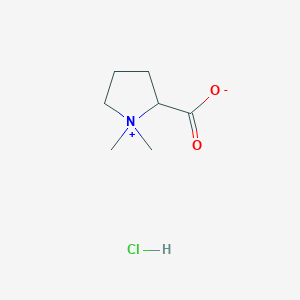
![Diisopropyl 11-(4-chlorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11936711.png)
![2,6-dichloro-N-[4-chloro-3-(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B11936716.png)
